molecular formula C9H17NO B115874 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine CAS No. 153707-79-0

2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine

Cat. No. B115874
CAS RN: 153707-79-0
M. Wt: 155.24 g/mol
InChI Key: RQRXWUJSDIVVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine, also known as DIO, is a cyclic amine that has been extensively studied in the field of chemical biology and medicinal chemistry. It is a versatile compound that has shown promising results in various applications, including drug discovery, chemical biology, and material science.

Mechanism of Action

2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is known to interact with various biological targets, including proteins, nucleic acids, and membranes. Its mechanism of action depends on the specific target and the structural features of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine. For example, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to bind to the active site of enzymes, disrupt the structure of DNA, and alter the fluidity of membranes. The precise mechanism of action of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is still under investigation and requires further research.
Biochemical and Physiological Effects:
2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of ion channels and transporters. In addition, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic implications in various diseases.

Advantages and Limitations for Lab Experiments

2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has several advantages for use in lab experiments, including its high stability, solubility, and fluorescence properties. It can be easily synthesized in large quantities and is compatible with various biological systems. However, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine also has some limitations, including its potential toxicity at high concentrations and its non-specific binding to biological targets. Careful experimental design and optimization are required to minimize these limitations.

Future Directions

The potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine are vast, and there are several future directions for research. One possible direction is the development of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based probes for imaging biological systems with high specificity and sensitivity. Another direction is the design of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine-based drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, the use of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a building block for the synthesis of novel materials with unique optical and electronic properties is an exciting area of research.
Conclusion:
In conclusion, 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine is a versatile compound that has shown promising results in various scientific research applications. Its unique structural features and biological activities make it a valuable compound for drug discovery, chemical biology, and material science. Further research is required to fully understand the mechanism of action and potential applications of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine.

Synthesis Methods

The synthesis of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine involves the reaction of 2,4-pentanedione with isopropylamine and formaldehyde in the presence of a catalyst. The reaction yields 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine as a white crystalline solid with a melting point of 80-82°C. The purity of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine has been widely used in chemical biology and medicinal chemistry due to its unique structural features and biological activities. It has been used as a fluorescent probe for imaging biological systems, a chemical tool for studying protein-ligand interactions, and a building block for designing novel drugs and materials. The versatility of 2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine makes it a valuable compound for various scientific research applications.

properties

CAS RN

153707-79-0

Product Name

2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5,5-dimethyl-2-propan-2-yl-2,6-dihydro-1,3-oxazine

InChI

InChI=1S/C9H17NO/c1-7(2)8-10-5-9(3,4)6-11-8/h5,7-8H,6H2,1-4H3

InChI Key

RQRXWUJSDIVVFT-UHFFFAOYSA-N

SMILES

CC(C)C1N=CC(CO1)(C)C

Canonical SMILES

CC(C)C1N=CC(CO1)(C)C

synonyms

2H-1,3-Oxazine,5,6-dihydro-5,5-dimethyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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